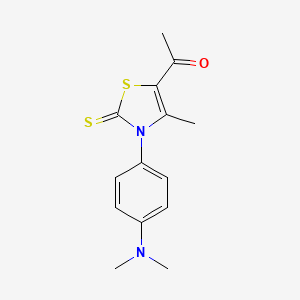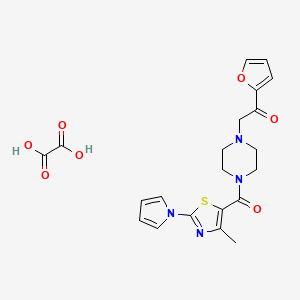![molecular formula C14H11ClO4 B2414290 (5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate CAS No. 2450648-68-5](/img/structure/B2414290.png)
(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate is a useful research compound. Its molecular formula is C14H11ClO4 and its molecular weight is 278.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biological Activity and Medicinal Chemistry
Five-membered heterocycles such as furan are integral in drug design as structural units of bioactive molecules. The furan-2-yl and furan-3-yl substituents in particular play a crucial role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The comparison of these heteroaryl-substituted derivatives with their aryl counterparts helps in assessing the impact of bioisosteric replacement on activities, providing insights into antiviral, antitumor, antimycobacterial, and antiparkinsonian activities among others (Ostrowski, 2022).
2. Renewable Chemical Feedstock
Derivatives of furan, like 5-Hydroxymethylfurfural (HMF), produced from plant biomass like hexose carbohydrates and lignocellulose, show promise as renewable feedstocks for the chemical industry. HMF and its derivatives could serve as alternatives to non-renewable hydrocarbon sources and find applications in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
3. Polymer and Material Science
The chemical modification of biopolymers like xylan into specific ethers and esters through the introduction of functional groups such as furan leads to novel biopolymer materials. These materials possess specific properties depending on the functional groups, degree of substitution, and substitution pattern, finding applications in areas such as drug delivery systems and as additives in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
4. Synthesis of Furanic Derivatives
Choline chloride, used as a solvent, has been studied for its role in the synthesis of furanic derivatives from carbohydrates. These derivatives have a wide range of applications, although extraction from solvents such as choline chloride requires further development (Jérôme & Vigier, 2017).
5. Organic Synthesis and Reactions
Arylmethylidene derivatives of 3H-furan-2-ones have been systematically studied for their reactions with various nucleophilic agents, producing a wide range of compounds such as amides, pyrrolones, benzofurans, and other heterocyclic compounds. The reaction direction depends on the structure of initial reagents, the strength of the nucleophilic agent, and reaction conditions, offering a rich domain for exploration in organic synthesis (Kamneva, Anis’kova, & Egorova, 2018).
properties
IUPAC Name |
(5-oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-10-2-1-9-4-12(11(9)5-10)14(17)19-7-8-3-13(16)18-6-8/h1-3,5,12H,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETUFZRCRCJZEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)Cl)C(=O)OCC3=CC(=O)OC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2450648-68-5 |
Source


|
| Record name | (5-oxo-2,5-dihydrofuran-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

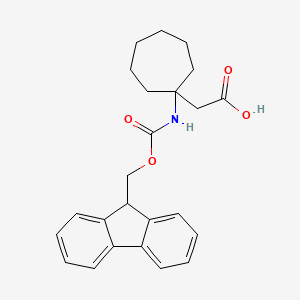
![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)
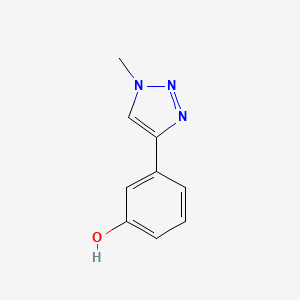
![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)



![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)
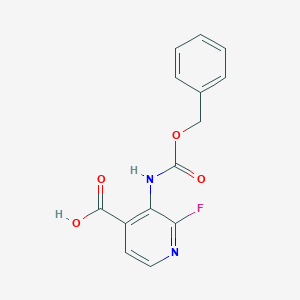
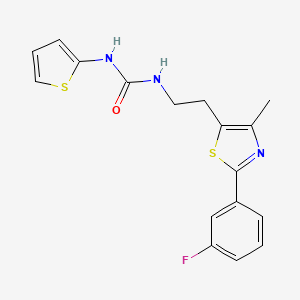
![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)

